5,6-Dichloro-2-(hydroxymethyl)benzimidazole
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Overview
Description
5,6-Dichloro-2-(hydroxymethyl)benzimidazole is a chemical compound that features a benzimidazole ring substituted with two chlorine atoms and a methanol group. This compound is of interest due to its potential pharmacological properties, particularly in the fields of anti-parasitic and anti-cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(hydroxymethyl)benzimidazole typically involves the reaction of 5,6-dichloro-1H-benzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(hydroxymethyl)benzimidazole undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted benzimidazole derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: The major products include 5,6-dichloro-1H-benzimidazol-2-carboxylic acid or 5,6-dichloro-1H-benzimidazol-2-carbaldehyde.
Reduction: The major product is 1H-benzimidazol-2-ylmethanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzimidazole derivatives.
Scientific Research Applications
5,6-Dichloro-2-(hydroxymethyl)benzimidazole has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound is studied for its potential anti-parasitic properties.
Medicine: Research focuses on its anti-cancer properties, exploring its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new drug therapies targeting specific diseases
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole ring allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes in parasites or cancer cells, ultimately resulting in their death .
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-1-methyl-1H-benzimidazol-2-yl)methanol: Similar structure but with a methyl group instead of a hydrogen atom at the 1-position.
5,6-dichloro-1H-benzimidazol-2-yl)acetyl-N-(4-chlorophenyl)hydrazine carbothioamide: Contains additional functional groups, enhancing its biological activity.
Uniqueness
5,6-Dichloro-2-(hydroxymethyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual chlorine substitution and methanol group make it a versatile intermediate for further chemical modifications, allowing for the development of a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
(5,6-dichloro-1H-benzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-2,13H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUGSJWBRLTBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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